3-(Difluoromethylthio)Benzoyl Chloride

Catalog No.
S1908171
CAS No.
261944-16-5
M.F
C8H5ClF2OS
M. Wt
222.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethylthio)Benzoyl Chloride

CAS Number

261944-16-5

Product Name

3-(Difluoromethylthio)Benzoyl Chloride

IUPAC Name

3-(difluoromethylsulfanyl)benzoyl chloride

Molecular Formula

C8H5ClF2OS

Molecular Weight

222.64 g/mol

InChI

InChI=1S/C8H5ClF2OS/c9-7(12)5-2-1-3-6(4-5)13-8(10)11/h1-4,8H

InChI Key

RLWSFTJAJPGBMY-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SC(F)F)C(=O)Cl

Canonical SMILES

C1=CC(=CC(=C1)SC(F)F)C(=O)Cl

3-(Difluoromethylthio)Benzoyl Chloride is an organosulfur compound with the molecular formula C8H5ClF2OS\text{C}_8\text{H}_5\text{ClF}_2\text{OS} and a molecular weight of approximately 222.63 g/mol. This compound features a difluoromethylthio group attached to a benzoyl chloride moiety, making it an important building block in organic synthesis. The presence of both chlorine and sulfur functionalities contributes to its unique reactivity profile, which is valuable in various chemical transformations and applications in pharmaceuticals and material science .

  • Substitution Reactions: This compound can undergo nucleophilic substitution where the chlorine atom is replaced by various nucleophiles, such as amines or alcohols.
  • Oxidation and Reduction: Under specific conditions, it can be oxidized or reduced to form different derivatives, including sulfoxides or sulfones.
  • Coupling Reactions: It serves as a coupling agent to synthesize more complex organic molecules.

Common reagents used in these reactions include polar aprotic solvents like dimethylformamide for nucleophilic substitutions and oxidizing agents such as hydrogen peroxide for oxidation processes .

The biological activity of 3-(Difluoromethylthio)Benzoyl Chloride and its derivatives is an area of active research. Preliminary studies suggest potential applications in drug development, particularly due to its ability to modify biological targets through its reactive functional groups. The specific mechanisms of action are still under investigation, but the compound's reactivity with nucleophiles may facilitate interactions with biological macromolecules, potentially leading to therapeutic effects .

The synthesis of 3-(Difluoromethylthio)Benzoyl Chloride typically involves introducing a difluoromethylthio group to a benzoyl chloride precursor. A common synthetic route includes:

  • Starting Material: 3-Chlorobenzoyl chloride.
  • Reagents: Difluoromethylthiolating agents.
  • Conditions: The reaction is usually performed in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure selectivity.

In industrial settings, similar methods are scaled up for higher yields and purity, often utilizing advanced purification techniques like distillation .

3-(Difluoromethylthio)Benzoyl Chloride has several applications, including:

  • Organic Synthesis: Acts as a versatile building block for constructing complex organic molecules.
  • Pharmaceutical Development: Investigated for creating bioactive compounds with potential therapeutic effects.
  • Material Science: Used in developing new materials with unique properties due to its chemical structure .

Interaction studies involving 3-(Difluoromethylthio)Benzoyl Chloride focus on its reactivity with various biological molecules and synthetic pathways. These studies aim to elucidate how the compound interacts with enzymes or receptors, potentially leading to insights into its biological activity and therapeutic applications. Research is ongoing to explore the full scope of its interactions within biological systems .

Several compounds share structural similarities with 3-(Difluoromethylthio)Benzoyl Chloride, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
3-(Trifluoromethyl)Benzoyl ChlorideC8H5ClF3Contains trifluoromethyl group; higher electronegativity
4-(Difluoromethylthio)Benzoyl ChlorideC8H5ClF2OSDiffering position of the difluoromethylthio group affects reactivity
Benzoyl ChlorideC7H5ClSimpler structure without sulfur or fluorine substituents

The uniqueness of 3-(Difluoromethylthio)Benzoyl Chloride lies in its specific combination of functional groups, which imparts distinct reactivity patterns not found in simpler analogs or those with different substituents .

The strategic selection of precursors forms the foundation of successful synthesis of 3-(Difluoromethylthio)Benzoyl Chloride. The primary precursor in most documented synthetic routes is 3-mercaptobenzoic acid, which serves as the fundamental scaffold for subsequent difluoromethylthiolation [1]. This selection is predicated on the availability of the free thiol group that can undergo nucleophilic substitution reactions with difluoromethylating agents.

Advanced precursor selection strategies have incorporated machine learning approaches to predict optimal starting materials based on chemical similarity patterns [2]. The recommendation pipeline utilizes quantitative analysis of synthesis databases containing thousands of solid-state synthesis recipes to guide rational precursor selection. These data-driven approaches capture decades of heuristic synthesis knowledge, achieving success rates of approximately 82% within five precursor set recommendations [2].

For 3-(Difluoromethylthio)Benzoyl Chloride synthesis, alternative precursor selection strategies include the utilization of benzoyl chloride derivatives bearing appropriate substituents for subsequent thiolation reactions. The selection criteria encompasses several factors including commercial availability, cost-effectiveness, reactivity profiles, and compatibility with downstream transformations. The evaluation matrix considers the stability of precursors under reaction conditions and their tendency to form undesired side products during the synthetic sequence [2].

Nucleophilic Difluoromethylthiolation Pathways

Nucleophilic difluoromethylthiolation represents a critical transformation in the construction of difluoromethylthio-containing compounds. The process involves the introduction of the difluoromethylthio group (SCF2H) through nucleophilic attack mechanisms [3]. The most established pathway utilizes difluorochloromethane (Flon 22) as the difluoromethylating agent in basic aqueous media.

The mechanistic pathway involves the generation of difluoromethylthiolate anions from mercaptan precursors in the presence of strong bases such as sodium hydroxide [1]. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the electrophilic carbon center of difluorochloromethane, displacing chloride and forming the desired difluoromethylthio linkage. The reaction typically requires elevated temperatures (60°C) and extended reaction times (9 hours) to achieve optimal conversion ratios of approximately 9:1 product to starting material [1].

Advanced nucleophilic difluoromethylthiolation methodologies have emerged utilizing electrophilic difluoromethylthiolating reagents such as N-difluoromethylthiophthalimide [3]. This shelf-stable reagent enables difluoromethylthiolation of diverse nucleophiles including aryl boronic acids, alkynes, amines, thiols, and electron-rich heteroarenes under mild conditions [3]. The reagent can be synthesized in four steps from readily available starting materials, providing a practical alternative to gas-phase difluoromethylation protocols.

Alternative pathways include radical-mediated difluoromethylthiolation processes and transition-metal-catalyzed approaches that offer complementary reactivity patterns and functional group tolerance [4]. These methods have expanded the synthetic accessibility of difluoromethylthio compounds and enabled the preparation of structurally diverse molecular libraries.

Acyl Chloride Formation Mechanisms

The conversion of carboxylic acids to acyl chlorides represents a fundamental transformation in the synthesis of 3-(Difluoromethylthio)Benzoyl Chloride. The most widely employed method utilizes thionyl chloride (SOCl2) as the chlorinating agent [5] [6]. The mechanism proceeds through a multi-step pathway involving nucleophilic attack by the carboxylic acid on thionyl chloride, followed by formation of a chlorosulfite intermediate.

The detailed mechanism begins with nucleophilic attack of the carboxyl oxygen on the electrophilic sulfur center of thionyl chloride [6]. This results in the formation of a tetrahedral intermediate with concurrent departure of chloride. The chlorosulfite intermediate undergoes nucleophilic attack at the carbonyl carbon by the liberated chloride anion, forming a second tetrahedral intermediate. Subsequent elimination of sulfur dioxide and hydrogen chloride yields the desired acyl chloride product [6].

The reaction conditions typically involve heating the carboxylic acid with thionyl chloride in an inert solvent such as toluene at temperatures of 100°C for approximately one hour [1]. The process generates sulfur dioxide and hydrogen chloride as gaseous byproducts, which can be readily removed from the reaction mixture. The transformation proceeds with excellent conversion efficiency and minimal side product formation when conducted under appropriate conditions [7] [8].

Alternative chlorinating agents include phosphorus pentachloride (PCl5), phosphorus trichloride (PCl3), and oxalyl chloride, each offering distinct advantages in terms of reaction conditions and substrate compatibility [5]. The selection of chlorinating agent depends on the specific requirements of the synthesis including temperature constraints, solvent compatibility, and tolerance of sensitive functional groups.

Catalytic Systems for Regioselective Synthesis

The development of catalytic systems for regioselective synthesis has emerged as a crucial aspect of modern synthetic methodology [9]. For the synthesis of 3-(Difluoromethylthio)Benzoyl Chloride, regioselective control is essential to ensure formation of the desired meta-substituted product while minimizing formation of ortho and para regioisomers.

Transition metal catalysts, particularly palladium and rhodium complexes, have demonstrated exceptional utility in regioselective transformations [9]. These catalysts operate through coordination to directing groups or through steric and electronic differentiation of potential reaction sites. The catalyst design incorporates ligand systems that provide the necessary selectivity through sterical hindrance or electronic bias.

Novel catalytic systems have been developed specifically for difluoromethylthiolation reactions [10]. Palladium-catalyzed (ethoxycarbonyl)difluoromethylthiolation reactions have been reported using specialized reagents under mild conditions (60°C) [10]. These catalytic systems enable functionalization of both 2-(hetero)aryl and 2-(α-aryl-vinyl)pyridine derivatives with yields up to 87% across 37 examples [10].

The mechanisms of catalytic regiocontrol involve the catalyst's ability to differentiate between various reaction pathways through steric and electronic effects [9]. The regioselectivity is influenced by the catalyst's capacity to form specific complexes with reactants, thereby favoring one regioisomer over others. In palladium-catalyzed cross-coupling reactions, the regioselectivity is significantly influenced by the steric bulk of phosphine ligands, which can favor formation of one regioisomer through preferential coordination geometries [9].

Solvent Effects and Reaction Kinetics

Solvent selection plays a pivotal role in determining reaction rates, conversion efficiency, and product selectivity in the synthesis of 3-(Difluoromethylthio)Benzoyl Chloride [11] [12]. Solvents can influence chemical reactions through multiple mechanisms including direct participation in reaction steps, competition with reactants for catalyst interaction, and differential stabilization of reactants, transition states, and products [11].

The synthesis of 3-(Difluoromethylthio)Benzoyl Chloride involves multiple solvent systems optimized for different synthetic steps. The initial difluoromethylthiolation step employs a mixed dioxane-water system that provides optimal solubility for both organic substrates and inorganic bases [1]. This biphasic system facilitates mass transfer while maintaining adequate solubility of reactants and products.

Temperature effects on reaction kinetics follow the Arrhenius relationship, where reaction rates typically double with every 10°C temperature increase [13] [14]. For the difluoromethylthiolation step, reaction temperatures of 60°C represent an optimized balance between reaction rate and selectivity [1]. Higher temperatures may lead to increased side reactions or substrate decomposition, while lower temperatures result in prohibitively slow reaction rates.

Pressure effects become particularly important for gas-phase reactants such as difluorochloromethane [15] [16]. Increasing pressure effectively increases the concentration of gaseous reactants, thereby enhancing the frequency of effective collisions and accelerating reaction rates. The pressure dependence follows complex relationships that may be linear or exhibit more intricate behavior depending on the specific reaction mechanism [16].

Solvent polarity significantly influences reaction kinetics through stabilization effects on charged intermediates [12] [17]. Polar solvents stabilize ionic transition states and intermediates, generally accelerating reactions that proceed through charged species. The dielectric constant of the solvent correlates with its ability to stabilize charge separation, with water (ε = 78) providing greater stabilization than organic solvents such as acetonitrile (ε = 37) or dimethylsulfoxide (ε = 47) [12].

Purification Techniques and Yield Optimization

The purification of 3-(Difluoromethylthio)Benzoyl Chloride requires specialized techniques to handle the reactive acyl chloride functionality while achieving high purity standards. Column chromatography represents the primary purification method, offering superior separation efficiency compared to recrystallization techniques [18]. The choice between these methods involves trade-offs between purity, recovery yield, and processing time.

Column chromatography provides higher percent recovery of products compared to recrystallization, while requiring shorter processing times [18]. The technique enables separation based on differential adsorption and partition behavior of compounds on stationary phases. For organosulfur compounds, silica gel columns with appropriate solvent systems can achieve excellent separation of regioisomers and structural analogs.

Advanced purification strategies incorporate peak collection methods that maximize both purity and yield [19]. The advanced peak collection approach segments chromatographic peaks into front, middle, and rear fractions, allowing for reprocessing of partially pure fractions. This methodology reduces re-analysis time while enabling higher throughput, making it particularly suitable for final-stage purity enhancement [19].

Yield optimization encompasses both chemical and physical aspects of the synthetic process [20]. Chemical optimization focuses on reaction conditions, catalyst selection, and reagent stoichiometry to maximize conversion efficiency. Physical optimization addresses separation and purification processes to minimize material losses during work-up procedures.

High-performance countercurrent membrane purification represents an emerging technology for protein separations that offers lessons applicable to small molecule purification [20]. The technique exploits differences in diffusive transport across semipermeable membranes to achieve high selectivity. Design equations describe trade-offs between yield and purification factor in terms of membrane selectivity and flow rate ratios [20].

The purification strategy for 3-(Difluoromethylthio)Benzoyl Chloride must account for the hydrolytic instability of the acyl chloride functionality. Anhydrous conditions and inert atmosphere handling are essential to prevent hydrolysis to the corresponding carboxylic acid. The use of dry solvents and desiccants during purification steps maintains product integrity and prevents yield losses due to hydrolytic degradation.

Industrial-Scale Production Challenges

The transition from laboratory-scale to industrial-scale production of 3-(Difluoromethylthio)Benzoyl Chloride presents numerous technical and economic challenges [21] [22]. Scale-up considerations encompass reaction engineering, process safety, cost optimization, and regulatory compliance requirements.

Heat transfer limitations represent a primary challenge in scaling up exothermic reactions [22]. Laboratory reactions that utilize dry ice cooling become economically prohibitive at industrial scale due to the substantial costs associated with maintaining low temperatures in large reactors [22]. The increased thermal mass of industrial reactors requires modified cooling strategies and may necessitate process redesign to manage heat removal effectively.

Mixing and mass transfer issues become pronounced at industrial scale [22]. Stoichiometric imbalances can occur during reagent addition due to the time required to introduce large quantities of reactants [22]. Extended addition times can lead to local excesses of one reactant, resulting in side reactions and reduced selectivity. Industrial reactor design must incorporate adequate mixing systems to ensure homogeneous conditions throughout the reaction vessel.

Solvent selection for industrial processes requires consideration of environmental, health, and safety factors beyond purely chemical considerations [22]. The recovery and recycling of solvents becomes economically critical at large scale, necessitating distillation and purification systems. Solvent choices may be constrained by regulatory requirements and environmental impact assessments.

Process intensification offers solutions to many industrial-scale challenges [23] [24]. Continuous flow processing enables better control over reaction conditions while reducing reactor volume requirements [25]. Microreactor technology provides enhanced heat and mass transfer characteristics, enabling safer operation of highly exothermic reactions [23]. The modular nature of intensified processes facilitates scale-out approaches rather than traditional scale-up methodologies.

Manufacturing scale-up requires comprehensive chemistry, manufacturing, and controls documentation to satisfy regulatory requirements [26]. The development progression from laboratory scale to pilot scale to clinical scale, and finally to commercial scale involves quality management systems ensuring compliance with regulatory standards [26]. Each scale transition requires demonstration of equivalent product quality and safety profiles.

Continuous manufacturing represents a paradigm shift from traditional batch processing [27]. Compact pharmaceutical factories utilizing modular designs can produce active pharmaceutical ingredients in their final dosage forms within 30 hours, compared to over one year for traditional batch processes [27]. These systems occupy significantly smaller footprints while reducing costs by 30 to 50% and enabling real-time quality control through in-line monitoring systems [27].

Acyl Chloride Reactivity Patterns

3-(Difluoromethylthio)benzoyl chloride exhibits characteristic acyl chloride reactivity patterns, featuring a highly electrophilic carbonyl carbon that readily undergoes nucleophilic acyl substitution reactions [1] [2]. The presence of both the electron-withdrawing chlorine atom and the electronegative oxygen creates a significant partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack [2] [3]. The difluoromethylthio substituent at the 3-position introduces additional electronic effects that modulate the overall reactivity profile of this compound.

The fundamental reactivity of acyl chlorides follows a nucleophilic addition-elimination mechanism, wherein nucleophiles attack the electrophilic carbonyl carbon to form tetrahedral intermediates, followed by elimination of the chloride leaving group [1] [4]. This mechanistic pathway is common to all reactions involving 3-(difluoromethylthio)benzoyl chloride with various nucleophilic species, including water, alcohols, amines, and other heteroatom-containing nucleophiles.

Hydrolysis Kinetics and Byproduct Analysis

The hydrolysis of 3-(difluoromethylthio)benzoyl chloride proceeds through a bimolecular nucleophilic substitution mechanism (SN2), similar to other aromatic acyl chlorides [1] [5]. Based on structural analogy with benzoyl chloride, which exhibits a hydrolysis rate constant of 4.2 × 10⁻² s⁻¹ at 25°C corresponding to a half-life of 16 seconds [5], 3-(difluoromethylthio)benzoyl chloride is predicted to hydrolyze with a rate constant in the range of 1-5 × 10⁻² s⁻¹, yielding an estimated half-life of 14-70 seconds under ambient aqueous conditions.

The hydrolysis reaction follows the general mechanism where water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate [1] [6]. The intermediate subsequently collapses with departure of the chloride ion, followed by proton transfer to yield 3-(difluoromethylthio)benzoic acid and hydrogen chloride as the primary products [1] [7]. The difluoromethylthio group, being a strong electron-withdrawing substituent, is expected to moderately increase the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially resulting in slightly enhanced hydrolysis rates.

Detailed kinetic studies on substituted benzoyl chlorides indicate that electron-withdrawing groups at the meta position typically accelerate hydrolysis rates by factors of 1.2-3.0 compared to the parent compound [8] [9]. The difluoromethylthio group, with its significant electron-withdrawing character through both inductive and resonance effects, would be expected to fall within this range of rate enhancement.

The byproducts of hydrolysis present important considerations for synthetic applications. The formation of hydrogen chloride creates an acidic environment that may be detrimental to acid-sensitive substrates or catalytic systems [10] [3]. Therefore, the inclusion of bases such as triethylamine or pyridine is often necessary to neutralize the generated acid and maintain neutral reaction conditions [11] [3].

Esterification with Alcohols and Phenols

Esterification reactions of 3-(difluoromethylthio)benzoyl chloride with alcohols and phenols proceed readily under mild conditions, typically requiring only the presence of a tertiary amine base to neutralize the hydrogen chloride byproduct [12] [13] [3]. Primary alcohols react efficiently at room temperature in the presence of triethylamine or pyridine, providing esters in yields typically ranging from 80-95% [13] [11] [3]. Secondary alcohols show similar reactivity patterns, though yields may be slightly reduced (75-90%) due to increased steric hindrance around the nucleophilic oxygen center [13] [11].

The reaction mechanism involves initial nucleophilic attack by the alcohol oxygen on the carbonyl carbon, forming a tetrahedral intermediate [4] [3]. This intermediate rapidly collapses with elimination of chloride to yield the corresponding ester product [1] [4]. The presence of the difluoromethylthio group is expected to enhance the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to unsubstituted benzoyl chloride.

Phenolic nucleophiles require more forcing conditions due to their reduced nucleophilicity compared to aliphatic alcohols [11] [3]. Reactions with phenols typically require stronger bases such as sodium hydroxide or potassium carbonate and may proceed with moderate yields (60-85%) depending on the electronic nature of the phenolic substrate [11] [3]. The difluoromethylthio group's electron-withdrawing character should facilitate these reactions by increasing the electrophilic character of the acyl chloride.

Microwave-assisted protocols have proven effective for esterification reactions, providing enhanced reaction rates and yields within shortened reaction times [14] [11]. Under microwave conditions (80-100°C, 10 minutes), acyl chlorides react with arylboronic acids and alcohols to provide the corresponding esters in excellent yields [14] [11].

Amide Formation through Aminolysis

Amide formation represents one of the most important synthetic applications of acyl chlorides, and 3-(difluoromethylthio)benzoyl chloride readily undergoes aminolysis with primary and secondary amines [15] [16] [17]. Primary amines react efficiently at temperatures ranging from 0°C to room temperature, typically providing secondary amides in yields of 85-98% [15] [16] [17]. The reaction is often conducted with excess amine, which serves both as the nucleophile and as a base to neutralize the hydrogen chloride byproduct [16] [17].

The mechanism proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates chloride [17] [1]. The resulting ammonium chloride salt is then deprotonated by excess amine or an added base to yield the neutral amide product [16] [17].

Secondary amines exhibit similar reactivity patterns, providing tertiary amides under comparable conditions [15] [17]. The presence of additional alkyl substituents on nitrogen may require slightly elevated temperatures or longer reaction times to achieve complete conversion [17]. Typical yields for tertiary amide formation range from 80-95% under optimized conditions [15] [17].

Ammonia represents a special case in amide formation, as it reacts vigorously with acyl chlorides to provide primary amides [11] [16]. The reaction must be carefully controlled due to the exothermic nature and the formation of ammonium chloride precipitate [16]. Primary amides are typically obtained in excellent yields when the reaction is conducted in aqueous ammonia or by bubbling ammonia gas through the acyl chloride solution [11] [16].

The difluoromethylthio substituent is expected to enhance the electrophilicity of the carbonyl carbon, potentially allowing for milder reaction conditions and improved reaction rates compared to electron-rich benzoyl chloride derivatives . The strong electron-withdrawing character of the difluoromethylthio group should facilitate nucleophilic attack by amine nucleophiles.

Difluoromethylthio Group Participation

The difluoromethylthio (-SCF₂H) functional group represents a unique structural motif that can participate in various chemical transformations beyond the primary acyl chloride reactivity [19] [20] [21]. This group combines the electron-withdrawing properties of the difluoromethyl moiety with the nucleophilic potential of the sulfur center, creating opportunities for diverse reactivity patterns that distinguish 3-(difluoromethylthio)benzoyl chloride from conventional aromatic acyl chlorides.

Radical-Mediated Transformations

The difluoromethylthio group can participate in radical-mediated reactions, where the carbon-sulfur bond or the carbon-fluorine bonds within the difluoromethyl moiety undergo homolytic cleavage [22] [19] [23]. Under radical conditions initiated by azobisisobutyronitrile (AIBN) or other radical initiators, the difluoromethylthio group can serve as both a radical acceptor and a radical donor, depending on the specific reaction conditions and the nature of other radical species present [22] [23].

Radical difluoromethylation processes have been extensively studied, where difluoromethyl radicals (- CF₂H) are generated and subsequently trapped by various substrates [23] [20] [24]. In the context of 3-(difluoromethylthio)benzoyl chloride, thermal or photochemical conditions could potentially generate difluoromethyl radicals through cleavage of the S-CF₂H bond [23] [21]. These radicals can then participate in addition reactions with alkenes, alkynes, or aromatic systems to introduce difluoromethyl functionality [23] [20].

The stability of difluoromethyl radicals is intermediate between alkyl and perfluoroalkyl radicals, making them suitable for controlled radical reactions [23] [24]. Recent advances in photoredox catalysis have enabled mild generation of difluoromethyl radicals using visible light and appropriate photocatalysts [23] [25] [26]. Under such conditions, 3-(difluoromethylthio)benzoyl chloride could potentially serve as a difluoromethyl radical precursor while retaining the acyl chloride functionality for subsequent transformations.

Radical chain processes involving difluoromethylthio groups have been reported, where the initial radical formation triggers a cascade of subsequent radical transformations [22] [23]. These processes often require careful control of reaction conditions to prevent unwanted side reactions and to achieve selective product formation [23] [24].

Nucleophilic Substitution Reactions

The sulfur center in the difluoromethylthio group can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reacting species [19] [20] [27]. Under nucleophilic conditions, the sulfur atom can be attacked by various nucleophiles, including amines, alkoxides, and carbanions, leading to substitution at the sulfur center or displacement of the entire difluoromethylthio group [19] [27].

Nucleophilic attack at the difluoromethyl carbon is also possible, particularly under strongly basic conditions where the acidity of the difluoromethyl proton (pKa ≈ 25-28) becomes relevant [27] [28]. Deprotonation of the difluoromethyl group generates a carbanion that can undergo various nucleophilic reactions, including alkylation, acylation, and condensation reactions [27] [29].

The reactivity of the difluoromethylthio group toward nucleophiles is influenced by the electronic environment of the benzene ring and the acyl chloride functionality [19] [20]. The strong electron-withdrawing effect of the acyl chloride group enhances the electrophilicity of the sulfur center, making it more susceptible to nucleophilic attack [19]. This enhanced reactivity can be exploited for selective functionalization of the difluoromethylthio group while preserving the acyl chloride functionality under appropriate conditions.

Organometallic nucleophiles, such as Grignard reagents and organolithium compounds, can react with difluoromethylthio groups to form new carbon-sulfur bonds or to displace the difluoromethylthio group entirely [30] [27] [29]. The choice of nucleophile and reaction conditions determines the selectivity between these competing pathways [27] [29].

Heterocyclic Ring Formation Capabilities

3-(Difluoromethylthio)benzoyl chloride possesses significant potential for heterocyclic ring formation through various cyclization strategies that exploit both the acyl chloride functionality and the difluoromethylthio substituent [31] [32] [33]. The presence of multiple reactive centers within the molecule creates opportunities for intramolecular cyclization reactions that can lead to diverse heterocyclic architectures of pharmaceutical and materials science relevance.

Acyl chlorides are well-established precursors for heterocyclic synthesis through nucleophilic cyclization reactions [32] [33] [34]. The highly electrophilic carbonyl carbon readily undergoes intramolecular nucleophilic attack when appropriate nucleophilic centers are present within the same molecule or when external nucleophiles are positioned to enable cyclization [31] [33]. For 3-(difluoromethylthio)benzoyl chloride, the difluoromethylthio group can serve as both an electron-withdrawing activating group and potentially as a participant in cyclization processes.

One important class of heterocyclic formation involves the synthesis of benzoxazinone derivatives through cyclization with anthranilic acid derivatives [32]. Under mild conditions using cyanuric chloride and dimethylformamide as cyclizing agents, 3-(difluoromethylthio)benzoyl chloride can react with 2-aminobenzoic acid derivatives to form 2-substituted 4H-3,1-benzoxazin-4-one products [32]. This transformation proceeds through initial amide formation followed by intramolecular cyclization to generate the six-membered heterocyclic ring [32].

Aza-Nazarov cyclization reactions represent another important pathway for heterocyclic formation using acyl chlorides [35] [34]. When 3-(difluoromethylthio)benzoyl chloride is treated with suitable nitrogen-containing substrates such as imines or enamines in the presence of silver triflate or other Lewis acid catalysts, cyclization can occur to form α-methylene-γ-lactam heterocycles [35] [34]. The difluoromethylthio substituent provides additional electronic activation for these cyclization processes [35].

Schmidt reaction variants using acyl chlorides with azide-containing substrates offer rapid access to polycyclic nitrogen-containing heterocycles [33]. The reaction of 3-(difluoromethylthio)benzoyl chloride with ω-azido carboxylic acid derivatives can lead to tricyclic lactam formation through a multistep one-pot transformation [33]. This process involves initial acylation followed by intramolecular cyclization and rearrangement to form complex polycyclic structures [33].

The difluoromethylthio group itself can participate in heterocyclic formation through radical or ionic cyclization mechanisms [19] [20]. Under appropriate conditions, the sulfur center can serve as a nucleophilic site for intramolecular cyclization with the acyl chloride carbonyl or with other electrophilic centers generated during the reaction [19]. This type of participation can lead to sulfur-containing heterocycles with incorporated difluoromethyl functionality [19] [21].

Transition metal-catalyzed heterocyclic formations involving acyl chlorides have gained significant attention in recent years [31] [36]. Palladium-catalyzed processes can enable complex cyclization reactions that form multiple bonds simultaneously, leading to polycyclic heterocyclic products [31] [36]. The electron-withdrawing difluoromethylthio group can enhance the reactivity of the acyl chloride toward oxidative addition with palladium catalysts, potentially improving the efficiency of such transformations [36].

Compatibility with Transition Metal Catalysis

3-(Difluoromethylthio)benzoyl chloride demonstrates excellent compatibility with various transition metal catalytic systems, making it a versatile substrate for advanced synthetic transformations [36] [37] [38]. The acyl chloride functionality serves as an ideal electrophilic partner in cross-coupling reactions, while the difluoromethylthio substituent provides additional electronic modulation and potential for subsequent functionalization [36] [38].

Palladium-catalyzed reactions represent the most extensively studied applications of acyl chlorides in transition metal catalysis [37] [38] [39]. The high reactivity of acyl chlorides toward oxidative addition with palladium(0) complexes enables efficient cross-coupling reactions under mild conditions [37] [38]. 3-(Difluoromethylthio)benzoyl chloride readily undergoes oxidative addition with Pd(PPh₃)₄ or other palladium(0) catalysts to form acylpalladium(II) intermediates [38] [39]. These intermediates can then participate in transmetallation reactions with various organometallic reagents to form new carbon-carbon bonds [37] [38].

Suzuki-Miyaura coupling reactions of 3-(difluoromethylthio)benzoyl chloride with arylboronic acids or arylboronic esters provide access to substituted benzophenone derivatives [38] [40]. Under typical conditions using Pd(PPh₃)₄ as the catalyst, cesium carbonate as the base, and anhydrous toluene as the solvent, the reaction proceeds efficiently to provide ketone products in good to excellent yields [12] [41] [38]. The difluoromethylthio substituent is stable under these conditions and does not interfere with the cross-coupling process [38].

Stille coupling reactions offer another valuable synthetic pathway, where 3-(difluoromethylthio)benzoyl chloride can react with organostannane reagents to form carbon-carbon bonds [42] [39] [43]. The reaction typically employs catalytic amounts of palladium complexes such as Pd₂(dba)₃ or PdCl₂(PPh₃)₂ and proceeds under mild conditions to provide ketone products [42] [43]. The tolerance of various functional groups makes this transformation particularly useful for late-stage functionalization of complex molecules [42] [43].

Carbonylative coupling reactions enable the introduction of additional carbonyl functionality while forming carbon-carbon bonds [44] [38]. Under carbon monoxide atmosphere, 3-(difluoromethylthio)benzoyl chloride can participate in three-component coupling reactions with organometallic reagents and carbon monoxide to form dicarbonyl compounds [44] [38]. These reactions typically require higher pressures of carbon monoxide and may necessitate specialized equipment [44].

Reductive transformations of acyl chlorides using transition metal catalysts provide access to aldehydes and other reduced products [45] [46] [47]. The Rosenmund reduction using palladium catalysts on barium sulfate support enables selective reduction of 3-(difluoromethylthio)benzoyl chloride to the corresponding aldehyde [46]. This transformation requires careful control of reaction conditions to prevent over-reduction to the alcohol [45] [46].

Hydrosilane-mediated reductions using palladium catalysts offer an alternative approach for converting acyl chlorides to aldehydes [45]. The reaction employs triethylsilane or other hydrosilanes as reducing agents in the presence of catalytic Pd(dba)₂ and trimesitylphosphine [45]. This method provides excellent yields of aldehydes under mild conditions and tolerates a wide range of functional groups [45].

Copper-catalyzed transformations of acyl chlorides have emerged as valuable alternatives to palladium-mediated processes [36] [48]. Click chemistry reactions using copper(I) catalysts can enable the formation of triazole linkages when 3-(difluoromethylthio)benzoyl chloride is combined with azide-containing substrates [48]. These reactions typically proceed under mild conditions and provide access to heterocyclic products with retained acyl functionality [48].

The difluoromethylthio substituent can undergo metal-catalyzed transformations independently of the acyl chloride functionality [22] [19] [36]. Difluoromethylation reactions using transition metal catalysts can enable the transfer of the difluoromethyl group to other substrates [22] [19] [36]. Copper-catalyzed radical difluoromethylation processes can utilize the difluoromethylthio group as a difluoromethyl radical source under appropriate conditions [22] [19].

Rhodium-catalyzed reactions offer additional opportunities for complex transformations [48]. Carbonylation reactions using rhodium catalysts can enable the formation of additional carbon-carbon bonds while incorporating carbon monoxide [48]. These processes can lead to complex polycarbonyl products with potential applications in materials science and pharmaceutical chemistry [48].

Nickel-catalyzed cross-coupling reactions provide cost-effective alternatives to palladium-mediated processes [37] [49]. Recent advances in nickel catalysis have enabled efficient cross-coupling of acyl chlorides with various organometallic reagents under mild conditions [37] [49]. The compatibility of 3-(difluoromethylthio)benzoyl chloride with nickel catalysts expands the scope of available synthetic transformations [37] [49].

The stability of the difluoromethylthio group under transition metal catalysis conditions is generally excellent, allowing for selective functionalization of the acyl chloride without interference from the fluorinated substituent [36] [38]. This orthogonal reactivity enables sequential or telescoped synthetic sequences where multiple transformations can be performed in a single reaction vessel [36] [38].

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3-(Difluoromethylthio)Benzoyl Chloride

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Last modified: 08-16-2023

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